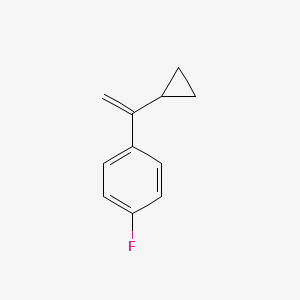

1-(1-Cyclopropylvinyl)-4-fluorobenzene

Description

1-(1-Cyclopropylvinyl)-4-fluorobenzene is an organofluorine compound characterized by a cyclopropylvinyl group attached to a fluorinated benzene ring. Its molecular formula is C₁₀H₉F, with a molecular weight of approximately 148.18 g/mol. The compound is identified by CAS number 827-88-3 and EINECS 212-576-2 . Current literature lacks detailed data on its synthesis, toxicity, and ecological impact, indicating it remains primarily a research compound .

Properties

CAS No. |

827-87-2 |

|---|---|

Molecular Formula |

C11H11F |

Molecular Weight |

162.2 g/mol |

IUPAC Name |

1-(1-cyclopropylethenyl)-4-fluorobenzene |

InChI |

InChI=1S/C11H11F/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7,9H,1-3H2 |

InChI Key |

YLAUWEDWRUWPNX-UHFFFAOYSA-N |

SMILES |

C=C(C1CC1)C2=CC=C(C=C2)F |

Canonical SMILES |

C=C(C1CC1)C2=CC=C(C=C2)F |

Other CAS No. |

827-87-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

- Molecular Formula : C₁₀H₈F₃

- Molecular Weight : 186.17 g/mol

- Key Differences: Replaces the vinyl group with a difluoromethyl substituent. The additional fluorine atoms increase molecular weight and likely alter lipophilicity and electronic effects. No toxicity or application data are available .

(1-Cyclopropylvinyl)benzene (14k)

- Molecular Formula : C₁₁H₁₂

- Molecular Weight : 144.21 g/mol

- Key Differences: Lacks the fluorine substituent on the benzene ring. Synthesized via literature methods involving cyclopropane derivatives .

1-(Cyclopropylmethyl)-4-methoxybenzene

- Molecular Formula : C₁₁H₁₄O

- Molecular Weight : 162.23 g/mol

- Key Differences : Substitutes the vinyl group with a cyclopropylmethyl chain and replaces fluorine with methoxy. The methoxy group donates electrons via resonance, contrasting with fluorine’s electron-withdrawing effects. Used in fragrance applications (e.g., sassafras acetate) .

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

- Molecular Formula : C₁₂H₁₂O

- Molecular Weight : 172.23 g/mol

- Key Differences: Ethynyl group introduces a triple bond, enabling alkyne-specific reactions (e.g., cycloadditions). The methoxy group further differentiates electronic properties from the fluorine in the target compound.

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene

- Molecular Formula : C₁₆H₁₅ClF₂

- Molecular Weight : 280.74 g/mol

- Key Differences: Contains a chlorobutyl linker between two fluorophenyl groups, creating a bulkier structure. Applications in pharmaceuticals or agrochemicals are plausible but unconfirmed .

Structural and Functional Analysis

Electronic Effects

- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity. Methoxy groups (electron-donating) activate the ring, as seen in 1-(Cyclopropylmethyl)-4-methoxybenzene .

- Cyclopropylvinyl vs. Ethynyl : The vinyl group in the target compound allows for conjugation, while ethynyl groups (e.g., in 1-(1-ethynylcyclopropyl)-4-methoxybenzene) enable click chemistry applications .

Preparation Methods

Table 1: Key Steps in Selective Substitution and Diazotization Route

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Selective substitution | Cyclopropylamine, nitrobenzene | N-cyclopropyl-4-fluoronitrobenzene |

| Acetylation | Acetylating agent | N-acetyl derivative |

| Reduction | Reducing agent (e.g., Sn/HCl) | Amino compound |

| Diazotization | NaNO2, HBF4 at 0-5 °C | Diazonium tetrafluoroborate salt |

| Thermal decomposition | Heating at 160-170 °C | Fluoroaromatic compound |

| Purification | Distillation | Pure fluoroaromatic product |

Preparation via Photoredox or Catalytic Coupling Methods

Recent advances in photoredox catalysis and transition metal-catalyzed coupling provide alternative routes for synthesizing vinyl-substituted fluoroarenes:

- Suzuki coupling variants : Using alkyl boronic acids or esters with fluoroaryl halides under photoredox conditions to form vinyl-substituted fluoroarenes. Although specific data on 1-(1-Cyclopropylvinyl)-4-fluorobenzene is limited, analogous compounds have been synthesized using this method, offering regioselectivity and mild conditions.

- Copper-catalyzed vinylation : Copper iodine catalysis with alkynes and selenium reagents has been used to prepare vinyl-substituted fluoroarenes, which can be further transformed to cyclopropylvinyl derivatives by subsequent reactions.

These catalytic methods allow fine control over regioselectivity and functional group tolerance, which is crucial for preparing complex fluoro-substituted vinyl compounds.

Example Experimental Procedure (Adapted from Related Literature)

An example synthesis adapted from the selective substitution and diazotization approach:

- Starting material : 4-fluoronitrobenzene.

- Substitution : React with cyclopropylamine in nitrobenzene solvent at controlled temperature to obtain N-cyclopropyl-4-fluoronitrobenzene.

- Acetylation : Treat with acetic anhydride to protect the amine.

- Reduction : Use a reducing agent such as SnCl2 or catalytic hydrogenation to convert the nitro group to an amine.

- Diazotization : Add sodium nitrite and tetrafluoroboric acid at 0-5 °C to form the diazonium salt.

- Thermal decomposition : Heat the diazonium salt at 160-170 °C to yield the fluoro-substituted vinyl compound.

- Purification : Distill the product under atmospheric pressure to isolate this compound.

Analytical and Purity Data

- The final product typically appears as a colorless liquid.

- Boiling point: Approximately 129-131 °C.

- Purity is confirmed by NMR (1H and 13C), showing characteristic aromatic and vinyl proton signals.

- Yields reported in related procedures range around 70-90% after distillation and chromatographic purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Selective substitution + diazotization | Cyclopropylamine, nitrobenzene, NaNO2, HBF4, heat | High regioselectivity, well-established | Multi-step, moderate temperature |

| Photoredox Suzuki coupling | Alkyl boronic acids/esters, fluoroaryl halides, photoredox catalyst | Mild conditions, regioselective | Requires specialized catalysts |

| Copper-catalyzed vinylation | Copper iodine, alkynes, selenium reagents | Catalytic, efficient vinylation | May require further functionalization |

This detailed synthesis overview highlights the primary preparation routes for this compound, emphasizing selective substitution and diazotization as a classical approach, alongside modern catalytic methods that offer alternative pathways. Each method's choice depends on available reagents, desired scale, and purity requirements.

Q & A

Q. What are the established synthetic routes for 1-(1-Cyclopropylvinyl)-4-fluorobenzene, and what are their respective yields?

The synthesis of this compound can be adapted from methods used for analogous cyclopropylvinylbenzene derivatives. For example, cyclopropane-containing vinylarenes are typically synthesized via transition-metal-catalyzed cross-coupling or cyclopropanation reactions. A literature-based approach involves the use of tert-butyl phenyl(prop-2-yn-1-yl)carbamate or similar precursors, with cyclopropanation achieved through photochemical or thermal conditions . While exact yields for this specific compound are not reported in the provided evidence, analogous syntheses of (1-cyclopropylvinyl)benzene derivatives achieve moderate to high yields (60–85%) under optimized catalytic conditions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Handling fluorinated aromatic compounds requires stringent safety measures:

- Personal Protective Equipment (PPE): Respiratory protection (vapor respirator), nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory .

- Ventilation: Use fume hoods or closed systems to minimize inhalation risks .

- Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Degradation products may increase hazards over time .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): NMR to confirm fluorine substitution patterns and NMR for vinyl and cyclopropyl proton environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (CHF, theoretical MW: 148.18 g/mol) .

- Infrared (IR) Spectroscopy: Identification of C-F (1100–1000 cm) and vinyl C=C (1650–1600 cm) stretches .

Advanced Research Questions

Q. How does the cyclopropylvinyl group influence the compound’s reactivity in photochemical or catalytic reactions?

The cyclopropylvinyl moiety introduces strain and π-conjugation, enhancing reactivity in cross-coupling or cycloaddition reactions. For example, in photocatalysis, the cyclopropane ring’s strain can facilitate ring-opening reactions under UV light, enabling functionalization at the vinyl position . Computational studies suggest that the electron-withdrawing fluorine substituent on the benzene ring further polarizes the vinyl group, increasing susceptibility to electrophilic attack .

Q. How can researchers assess the environmental impact of this compound when empirical ecotoxicity data is unavailable?

In the absence of experimental data (e.g., biodegradability, bioaccumulation), researchers can:

- Use Predictive Models: Tools like EPI Suite or QSAR models estimate persistence (P), bioaccumulation (B), and toxicity (T) based on structural analogs .

- Analyze Structural Analogues: Compare with fluorinated benzene derivatives (e.g., 4-fluoroaniline) to infer potential hazards, noting that cyclopropyl groups may reduce mobility in soil compared to linear alkyl chains .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated benzene derivatives?

Discrepancies in toxicity studies often arise from variations in experimental design (e.g., exposure duration, model organisms). To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.